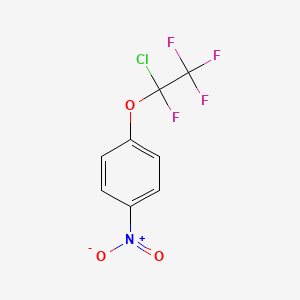
1,3-Dihydro-4-methoxy-6-(trifluoromethyl)-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydro-4-methoxy-6-(trifluoromethyl)-2H-indol-2-one is an important organic compound used in a variety of scientific research applications. It is a heterocyclic compound containing an indole moiety and a trifluoromethyl group, which makes it a unique and valuable reagent. This compound has been used in the synthesis of various pharmaceuticals, and its mechanism of action is being studied for its potential use in the treatment of various diseases.
Scientific Research Applications
1,3-Dihydro-4-methoxy-6-(trifluoromethyl)-2H-indol-2-one has been used in the synthesis of various pharmaceuticals, and its mechanism of action is being studied for its potential use in the treatment of various diseases. It has also been used in the synthesis of various heterocyclic compounds and as a reagent for the synthesis of other organic compounds. It has been used as a reagent in the synthesis of various pharmaceuticals, such as antifungal drugs, anti-inflammatory drugs, and anti-cancer drugs.
Mechanism of Action
The mechanism of action of 1,3-Dihydro-4-methoxy-6-(trifluoromethyl)-2H-indol-2-one is not yet fully understood. However, studies have suggested that it may act as an agonist at the serotonin receptor 5-HT1A, which is involved in a variety of physiological processes, such as mood regulation and appetite control. Additionally, it has been shown to interact with other receptors, such as the dopamine receptor D2, which is involved in reward processing and motivation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which can lead to increased feelings of wellbeing and improved mood. Additionally, it has been shown to reduce inflammation, which can lead to improved overall health.
Advantages and Limitations for Lab Experiments
1,3-Dihydro-4-methoxy-6-(trifluoromethyl)-2H-indol-2-one is a relatively safe compound, and its synthesis method is relatively straightforward. Additionally, it is relatively inexpensive and can be scaled up for larger quantities. However, it is important to note that this compound should be handled with care, as it is a hazardous material.
Future Directions
1,3-Dihydro-4-methoxy-6-(trifluoromethyl)-2H-indol-2-one has a variety of potential future applications in scientific research. Further research is needed to better understand its mechanism of action and its potential uses in the treatment of various diseases. Additionally, further research is needed to understand its effects on various biochemical and physiological processes. Furthermore, further research is needed to develop new synthetic methods for this compound, as well as to develop new uses for it in various scientific research applications.
Synthesis Methods
1,3-Dihydro-4-methoxy-6-(trifluoromethyl)-2H-indol-2-one can be synthesized by the reaction of 4-methoxy-2-methyl-6-trifluoromethylindole and sodium amide in liquid ammonia. The reaction is conducted in a sealed tube at -78°C and yields the desired product in good yields. This method is simple and straightforward, and the reaction can be scaled up for larger quantities.
properties
IUPAC Name |
4-methoxy-6-(trifluoromethyl)-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c1-16-8-3-5(10(11,12)13)2-7-6(8)4-9(15)14-7/h2-3H,4H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYAINIBOVQCAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1CC(=O)N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1,2-Dichloro-4-[(2-chloro-1,1,2-trifluoroethyl)sulfonyl]benzene, 90%](/img/structure/B6313278.png)


![1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one](/img/structure/B6313299.png)